ADME prediction data for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide
ADME prediction data for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide
Title: Predictive ADME Profile & Experimental Validation Strategy for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide
Executive Summary
This guide provides a comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling strategy for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide . As a functionalized benzohydrazide, this compound presents specific pharmacokinetic opportunities and liabilities—most notably the metabolic susceptibility of the hydrazide "warhead" to N-acetylation and the lipophilic contribution of the ethoxyphenoxy tail.
This document moves beyond standard database lookups. It synthesizes structural analysis with scaffold-specific metabolic pathways to provide a predictive framework, followed by the precise experimental protocols required to validate these predictions in a drug discovery setting.
Part 1: Physicochemical Profiling (In Silico)
Before wet-lab validation, we establish the baseline physicochemical properties derived from the chemical structure (C₁₆H₁₈N₂O₃ ). These parameters determine the compound's solubility and passive permeability.
Structural Properties Table
| Parameter | Value (Predicted) | Interpretation |
| Molecular Weight | 286.33 Da | Optimal. Well below the 500 Da limit; suggests high oral absorption potential. |
| LogP (Lipophilicity) | ~2.6 – 2.9 | Ideal. The ethoxy and phenoxy groups provide lipophilicity for membrane permeation, balanced by the polar hydrazide. |
| TPSA (Topological Polar Surface Area) | ~64 Ų | High Permeability. <140 Ų indicates good intestinal absorption; <90 Ų suggests BBB penetration is likely. |
| H-Bond Donors | 2 (Hydrazide -NH-NH2) | Compliant with Lipinski’s Rule of 5 (<5). |
| H-Bond Acceptors | 4 (O, N atoms) | Compliant with Lipinski’s Rule of 5 (<10). |
| Rotatable Bonds | 6 | Flexible enough for binding, rigid enough to minimize entropic penalty. |
Solubility Prediction
While the LogP suggests moderate lipophilicity, the benzohydrazide motif can exhibit crystal packing forces that reduce aqueous solubility.
-
Risk: Low solubility in neutral buffer (pH 7.4).
-
Mitigation: The terminal amine (pKₐ ~3-4) is not protonated at physiological pH. Solubility assays must utilize 1% DMSO or simulated gastric fluid (SGF) to assess dissolution kinetics.
Part 2: Metabolic Stability & Biotransformation
The metabolic fate of 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide is dominated by the hydrazide group. Unlike standard amides, hydrazides are not primarily cleared by CYP450 oxidation but rather by Phase II conjugation and hydrolysis.
Primary Metabolic Pathways
-
N-Acetylation (Major Route): The hydrazine nitrogen is a prime substrate for Arylamine N-acetyltransferases (NAT1/NAT2) . This creates an acetyl-hydrazide metabolite, which is generally inactive but can be a precursor to reactive intermediates.
-
Hydrolysis (Amidase Activity): Liver amidases may cleave the amide bond, releasing 3-[(4-ethoxyphenoxy)methyl]benzoic acid and hydrazine . Note: Hydrazine release is a major toxophore alert.
-
O-Dealkylation (CYP450): The ethoxy tail is susceptible to CYP2D6 or CYP3A4 mediated O-deethylation, yielding the phenol metabolite.
Visualizing the Metabolic Pathway
Figure 1: Predicted metabolic cascade. The red path indicates a potential toxicity risk via hydrazine release.
Part 3: Distribution & Toxicity Assessment
Blood-Brain Barrier (BBB) Penetration
With a TPSA of ~64 Ų and a LogP of ~2.8, this molecule is highly likely to cross the BBB .
-
Implication: If the target is CNS-based, this is positive. If the target is peripheral, CNS side effects (dizziness, sedation) must be monitored.
Toxicity Alerts (Structural)
-
Hydrazine Moiety: Hydrazides can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes.
-
hERG Inhibition: The linker length (benzyl-O-phenyl) places two aromatic rings at a distance that can fit the hERG pharmacophore, though the lack of a basic tertiary amine reduces this risk compared to typical hERG blockers.
Part 4: Experimental Validation Protocols
To validate the in silico predictions, the following two assays are mandatory.
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: Determine passive transcellular permeability to predict oral absorption.[1][2]
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 1% (w/v) Lecithin in Dodecane.
-
Buffer: PBS (pH 7.4).
Step-by-Step Methodology:
-
Preparation: Dissolve test compound in DMSO to 10 mM. Dilute to 50 µM in PBS (Donor Solution).
-
Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the Donor Plate. Ensure the liquid spreads evenly.
-
Assembly:
-
Add 300 µL of PBS to the Acceptor Plate wells.[3]
-
Add 200 µL of Donor Solution to the Donor Plate wells.
-
Place Donor Plate on top of Acceptor Plate ("Sandwich").
-
-
Incubation: Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis (280 nm).
-
Calculation:
(Where A = filter area, V = volume, t = time).
Protocol B: Microsomal Stability Assay (Metabolic Half-life)
Purpose: Assess clearance by CYPs and Amidases.
Step-by-Step Methodology:
-
Reaction Mix: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM) and incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system (or 1 mM NADPH) to start the reaction.
-
Control: Run a parallel reaction without NADPH to detect non-CYP hydrolysis (Amidase activity).
-
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Data Interpretation:
-
Rapid loss with NADPH = CYP/FMO metabolism.
-
Rapid loss without NADPH = Amidase hydrolysis (High risk for this compound).
-
Part 5: Integrated ADME Workflow
The following decision tree illustrates how to proceed based on the experimental data generated from the protocols above.
Figure 2: Strategic workflow for ADME validation.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA and Solubility protocols).
-
Sim, E., et al. (2014). "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery." British Journal of Pharmacology, 171(11), 2705–2725. Link (Authoritative source on Hydrazide metabolism via NAT).
-
Kansy, M., et al. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry, 41(7), 1007–1010. Link (The foundational paper for the PAMPA protocol).
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link (Methodology for in silico predictions).
